1H-Tetrazole, 5-phenyl-, barium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Tetrazole, 5-phenyl-, barium salt is a compound that belongs to the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and coordination chemistry due to their unique structural and chemical properties .
Vorbereitungsmethoden
The synthesis of 1H-Tetrazole, 5-phenyl-, barium salt typically involves the reaction of 5-phenyl-1H-tetrazole with a barium salt. One common method is the reaction of 5-phenyl-1H-tetrazole with barium hydroxide in an aqueous medium. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired barium salt .
Industrial production methods for tetrazoles, including this compound, often involve the use of catalysts to enhance the reaction efficiency and yield. For example, the use of lanthanum nitrate hexahydrate as a catalyst has been reported to produce high yields of tetrazole derivatives .
Analyse Chemischer Reaktionen
1H-Tetrazole, 5-phenyl-, barium salt undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with compounds such as amines, alcohols, and carboxylic acids.
Coordination Reactions: The tetrazole ring can coordinate with metal ions, forming complex compounds that are useful in material science and catalysis.
Common reagents used in these reactions include sodium azide, aryl halides, and various metal salts. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted tetrazoles and metal-tetrazole complexes .
Wissenschaftliche Forschungsanwendungen
1H-Tetrazole, 5-phenyl-, barium salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Tetrazole, 5-phenyl-, barium salt involves its ability to act as an electrophilic aromatic substitution reagent. It reacts with nucleophiles like amines, alcohols, and carboxylic acids, forming stable complexes . The tetrazole ring’s electron-donating and electron-withdrawing properties contribute to its reactivity and stability in various chemical environments .
Vergleich Mit ähnlichen Verbindungen
1H-Tetrazole, 5-phenyl-, barium salt can be compared with other tetrazole derivatives such as:
5-Phenyl-1H-tetrazole: Similar in structure but without the barium salt component, used in coordination chemistry and as a ligand.
1-Phenyl-1H-tetrazole-5-thiol: Contains a thiol group, used as a corrosion inhibitor and in the synthesis of oxacyclic building blocks.
The uniqueness of this compound lies in its ability to form stable complexes with metal ions, making it valuable in material science and catalysis .
Eigenschaften
CAS-Nummer |
55719-88-5 |
---|---|
Molekularformel |
C14H10BaN8 |
Molekulargewicht |
427.61 g/mol |
IUPAC-Name |
barium(2+);5-phenyl-1,2,3-triaza-4-azanidacyclopenta-2,5-diene |
InChI |
InChI=1S/2C7H5N4.Ba/c2*1-2-4-6(5-3-1)7-8-10-11-9-7;/h2*1-5H;/q2*-1;+2 |
InChI-Schlüssel |
UWEHKQXAACULAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=N[N-]2.C1=CC=C(C=C1)C2=NN=N[N-]2.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.